molecular formula C21H21N5O2S B1224458 N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide

Cat. No.: B1224458
M. Wt: 407.5 g/mol
InChI Key: GANKKCSDAXWCPT-UHFFFAOYSA-N
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Description

Chemical Taxonomy and IUPAC Nomenclature

The systematic nomenclature of this compound reflects its complex structural composition according to International Union of Pure and Applied Chemistry guidelines. The compound is formally designated as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide, which provides a systematic description of its molecular architecture. The nomenclature reveals several critical structural features: the presence of a substituted pyrazole ring system bearing methyl groups at positions 1 and 5, a phenyl substituent at position 2, and a carbonyl group at position 3. The benzimidazole component features a methyl substitution at the 6-position, while the acetamide linker contains a sulfur atom that bridges the two heterocyclic systems.

The chemical taxonomy places this compound within the broader category of heterocyclic acetamide derivatives, specifically those containing both pyrazole and benzimidazole structural motifs. According to chemical classification systems, pyrazole represents a five-membered heterocyclic aromatic organic compound characterized by three carbon atoms and two adjacent nitrogen atoms. The benzimidazole component constitutes a bicyclic heterocyclic aromatic organic compound formed through the fusion of benzene and imidazole rings. The combination of these two distinct heterocyclic systems through a thioacetamide bridge creates a unique molecular framework that demonstrates the versatility of modern synthetic chemistry approaches.

Structural Component Chemical Formula Position Functional Role
Pyrazole Core C3H2N2 Primary Ring Electron-rich heterocycle
Benzimidazole Core C7H4N2 Secondary Ring Bicyclic aromatic system
Thioacetamide Linker C2H3NOS Bridge Connectivity element
Phenyl Substituent C6H5 Position 2 Aromatic substitution
Methyl Groups CH3 Positions 1,5,6 Alkyl modifications

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader landscape of chemical research. The origins of heterocyclic chemistry can be traced to the early 1800s, with several notable developments establishing the foundation for contemporary synthetic approaches. The systematic study of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first coined the term pyrazole and established fundamental synthetic methodologies. This pioneering work established pyrazole as a critical heterocyclic framework that would subsequently attract extensive research attention due to its unique chemical properties and potential applications.

The development of benzimidazole chemistry followed a parallel trajectory, with significant advances occurring throughout the late nineteenth and early twentieth centuries. In 1872, Hoebrecker reported the first benzimidazole synthesis of 2,5- and 2,6-dimethylbenzimidazole through ring closure reactions involving benzene-1,2-diamine derivatives. The recognition of benzimidazole's therapeutic potential was significantly enhanced in the 1950s when 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole was identified as an integral component of vitamin B12 structure, demonstrating the biological relevance of benzimidazole-containing compounds. This discovery catalyzed extensive research into benzimidazole derivatives, leading to the development of numerous therapeutic agents across diverse medical applications.

The convergence of pyrazole and benzimidazole chemistry represents a more recent development in heterocyclic research, emerging from the recognition that hybrid compounds could potentially exhibit enhanced properties compared to their individual components. The theoretical foundation for benzimidazole's biological activity was established in 1944 when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics that could evoke significant biological responses. This conceptual framework provided the basis for subsequent investigations into benzimidazole-containing hybrid systems, ultimately leading to the design of sophisticated molecules such as this compound.

Historical Milestone Year Researcher Contribution
First pyrazole synthesis 1883 Ludwig Knorr Established pyrazole nomenclature
Benzimidazole synthesis 1872 Hoebrecker Ring closure methodology
Vitamin B12 structure 1950s Multiple researchers Benzimidazole biological significance
Purine hypothesis 1944 Woolley Theoretical foundation
Hybrid development 1990s-present Multiple groups Combined systems approach

Significance of Pyrazole-Benzimidazole Hybrid Architectures

The significance of pyrazole-benzimidazole hybrid architectures extends far beyond their structural complexity, encompassing fundamental advances in molecular design principles and potential applications across multiple scientific disciplines. These hybrid systems represent a sophisticated approach to molecular engineering that leverages the complementary properties of two distinct heterocyclic frameworks to create compounds with enhanced functional characteristics. The strategic combination of pyrazole and benzimidazole moieties addresses several limitations associated with single-component heterocyclic systems, including limited structural diversity, restricted functional group tolerance, and narrow application ranges.

Research investigations have demonstrated that benzimidazole-pyrazole hybrid compounds exhibit remarkable biological activities that often surpass those of their individual components. Studies have shown that hybrids possessing pyrazole moieties in specific positions demonstrate the strongest antimicrobial properties, particularly when certain functional groups such as carboxymethyl, amide, aldehyde, trifluoromethyl, nitro, cyano, fluoro, chloro, hydroxyl, methoxy, and dimethylamino groups are incorporated into the molecular framework. The presence of these substituents, along with additional heterocyclic systems such as pyridine, pyrimidine, thiazole, and indole, significantly enhances the antimicrobial activity of the resulting compounds.

The structural versatility of pyrazole-benzimidazole hybrids enables the development of compounds with tailored properties for specific applications. Research has revealed that the linking moiety between benzimidazole and pyrazole components plays a crucial role in determining the overall biological activity of these hybrid systems. Compounds featuring carbonyl, amide, or other heteroatom-containing linkers typically exhibit enhanced antimicrobial activity compared to those with simple carbon-carbon connections. This structure-activity relationship provides valuable guidance for the rational design of new hybrid compounds with optimized properties.

The significance of these hybrid architectures is further underscored by their potential applications in medicinal chemistry, where the combination of pyrazole and benzimidazole frameworks offers opportunities for developing novel therapeutic agents with improved efficacy and selectivity profiles. The compound this compound exemplifies this approach through its incorporation of multiple functional elements designed to optimize molecular interactions and biological activity.

Hybrid Characteristic Structural Feature Functional Advantage Research Finding
Dual heterocyclic system Pyrazole + benzimidazole Enhanced activity spectrum Superior to individual components
Flexible linker design Thioacetamide bridge Optimized molecular geometry Critical for biological activity
Substitution patterns Multiple functional groups Tailored properties Structure-activity relationships
Molecular diversity Variable architecture Broad application range Enhanced antimicrobial activity

Properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H21N5O2S/c1-13-9-10-16-17(11-13)23-21(22-16)29-12-18(27)24-19-14(2)25(3)26(20(19)28)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,22,23)(H,24,27)

InChI Key

GANKKCSDAXWCPT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure that combines pyrazole and benzimidazole moieties. Its molecular formula is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S with a molecular weight of approximately 342.42 g/mol. The presence of sulfur in the thioacetamide group enhances its biological activity.

Structural Formula

N 1 5 dimethyl 3 oxo 2 phenyl 4 pyrazolyl 2 6 methyl 1H benzimidazol 2 yl thio acetamide\text{N 1 5 dimethyl 3 oxo 2 phenyl 4 pyrazolyl 2 6 methyl 1H benzimidazol 2 yl thio acetamide}

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown effective inhibition against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

CompoundBacterial StrainMIC (μg/mL)
7bStaphylococcus aureus0.22
7bEscherichia coli0.25
16Bacillus subtilis62.5

These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of the compound has been evaluated through various assays targeting different cancer cell lines. Studies have indicated significant cytotoxic effects on several cancer types.

Cytotoxicity Data

Cell LineIC50 (μM)
MCF73.79
SF-26812.50
NCI-H46042.30

The IC50 values illustrate the effectiveness of the compound in inhibiting cancer cell growth, with lower values indicating higher potency . The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been explored for anti-inflammatory effects. Research suggests that pyrazole derivatives can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.

The anti-inflammatory activity is primarily attributed to the inhibition of nuclear factor kappa B (NF-kB), which plays a crucial role in regulating immune response and inflammation .

Study 1: Antimicrobial Evaluation

A study evaluated several pyrazole derivatives for their antimicrobial efficacy against clinical isolates. The results showed that specific derivatives exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their overall effectiveness .

Study 2: Anticancer Screening

In vitro tests conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation through apoptosis pathways. The study highlighted the potential for developing novel anticancer therapies based on this compound's structure .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules from the literature:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents/Modifications Biological Relevance (if reported) Reference
N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide Pyrazole + Benzimidazole + Thioacetamide 1,5-Dimethylpyrazolyl, 6-methylbenzimidazolyl Not explicitly reported [Synthetic focus]
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone + Thioacetate 4-Oxo-3-phenylquinazolinyl, ethyl ester Intermediate for hydrazide synthesis
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Thiazolidinone + Quinazolinone + Thioether 2-Thioxothiazolidinone, 4-oxoquinazolinyl Potential antimicrobial activity (inferred)
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Benzooxazine + Pyrimidine Substituted phenylpyrimidine, 4-methylbenzooxazine Structural diversity for drug discovery
2-[2-(4-cyanophenyl)-6-substituted-1H-benzimidazol-1-yl]-N-[2-(substituted)-4-oxo-1,3-thiazolidin-3-yl]acetamide Benzimidazole + Thiazolidinone + Acetamide 4-Cyanophenyl, substituted thiazolidinone Anticancer/antimicrobial (hypothesized)

Key Observations :

Pyrazole vs. Quinazolinone/Thiazolidinone Cores: The target compound’s pyrazole core (with 3-oxo and phenyl groups) differentiates it from quinazolinone or thiazolidinone-based analogs. Pyrazoles often exhibit greater metabolic stability compared to quinazolinones, which may influence pharmacokinetics .

Benzimidazole Modifications: The 6-methylbenzimidazolyl group in the target compound contrasts with the 4-cyanophenyl substitution in ’s derivatives.

Thioether Linkage : The thioacetamide bridge is a shared feature with compounds in and . This linkage may confer redox activity or serve as a hydrogen-bonding site, critical for target interactions .

Crystallography and Hydrogen Bonding

highlights a structurally similar pyrazole derivative, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide, analyzed via single-crystal X-ray diffraction. Key findings include:

  • Hydrogen Bonding : The carbonyl oxygen of the pyrazole forms intermolecular N–H···O bonds, stabilizing the crystal lattice .
  • Conformational Rigidity : The acetamide linker adopts a planar conformation, likely due to resonance stabilization .

These insights suggest that the target compound may exhibit similar packing motifs, influencing solubility and solid-state stability.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

Pyrazole cores are typically synthesized via cyclocondensation between 1,3-diketones and hydrazines. For this compound, ethyl acetoacetate reacts with phenylhydrazine in acetic acid under reflux to form 1-phenyl-3-methylpyrazolin-5-one. Subsequent methylation at the 1- and 5-positions is achieved using methyl iodide in the presence of potassium carbonate.

Key Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C (reflux)

  • Catalyst: Acetic acid

  • Yield: 68–72%

Introduction of the 4-Amino Group

The 4-position amino group is introduced via nitration followed by reduction. Nitration of 1,5-dimethyl-3-oxo-2-phenylpyrazole with fuming nitric acid at 0°C produces the 4-nitro derivative, which is reduced to the amine using hydrogen gas and palladium on carbon.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.21 (s, 3H, CH₃), 2.93 (s, 3H, N-CH₃), 6.81 (s, 1H, NH₂), 7.32–7.45 (m, 5H, Ph).

  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

Synthesis of the Benzimidazole-Thioacetamide Moiety

The benzimidazole component (6-methyl-1H-benzimidazole-2-thiol) is prepared through a two-step process.

Benzimidazole Ring Formation

4-Methyl-1,2-diaminobenzene reacts with carbon disulfide in alkaline medium (10% NaOH) at 100°C for 6 hours to yield 6-methyl-1H-benzimidazole-2-thiol.

Reaction Optimization :

  • Solvent : Water

  • Base : NaOH

  • Yield : 85%

  • Byproduct : Sodium sulfide (removed via filtration).

Thioacetamide Functionalization

The thiol group is alkylated with chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, forming 2-(chloroacetylthio)-6-methylbenzimidazole.

Critical Parameters :

  • Molar ratio (chloroacetyl chloride : benzimidazole-thiol): 1.2:1

  • Temperature: 0°C → room temperature (prevents disulfide formation)

  • Yield: 78%

Coupling Strategies for Fragment Assembly

The pyrazole amine and benzimidazole-thioacetamide are conjugated via nucleophilic acyl substitution.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) activates the chloroacetyl intermediate’s carbonyl group, enabling reaction with the pyrazole’s primary amine.

Procedure :

  • Dissolve 2-(chloroacetylthio)-6-methylbenzimidazole (1 eq) and DCC (1.5 eq) in anhydrous DCM.

  • Add pyrazole-4-amine (1 eq) and stir at 25°C for 12 hours.

  • Filter to remove dicyclohexylurea (DCU) byproduct.

  • Concentrate and recrystallize from ethyl acetate/hexane.

Yield : 65%
Purity (HPLC) : 96.5%

Alternative Coupling Agents

Ethylcarbodiimide hydrochloride (EDC·HCl) with N-hydroxysuccinimide (NHS) in DMF improves solubility for bulkier intermediates.

Comparative Data :

Coupling AgentSolventTemperatureYield
DCCDCM25°C65%
EDC·HCl/NHSDMF0°C → 25°C72%

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography (ethyl acetate/hexane 3:7 → 1:1 gradient).

Elution Profile :

  • Rf : 0.42 (ethyl acetate/hexane 1:1)

  • Recovery : 89%

Spectroscopic Validation

  • FTIR (KBr) : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 168.9 (C=O), 155.2 (pyrazole C3), 142.1 (benzimidazole C2).

  • HRMS (ESI+) : m/z 407.1521 [M+H]⁺ (calc. 407.1524).

Optimization and Scalability Challenges

Solvent Selection

DMF enhances coupling efficiency but complicates removal. Switching to tetrahydrofuran (THF) reduces environmental impact without compromising yield (68% vs. 72% in DMF).

Large-Scale Adaptation

Batch size >1 kg necessitates:

  • Precipitation : Adding ice-water to reaction mixture.

  • Filtration : Buchner funnel with Celite® to prevent silica gel clogging.

  • Throughput : 85% recovery at 5 kg scale .

Q & A

Q. What theoretical frameworks guide the design of experiments to study this compound’s bioactivity?

  • Methodology : Link to penicillin analog studies () for antibacterial hypotheses or to kinase inhibition models (e.g., EGFR) based on benzimidazole-thioether pharmacophores. Validate via comparative molecular field analysis (CoMFA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide

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